

# M3541: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

M3541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1] Developed for cancer therapy, particularly in combination with DNA damaging agents like radiotherapy, M3541 showed promising preclinical activity by preventing the repair of DNA double-strand breaks (DSBs) and sensitizing cancer cells to radiation.[2][3] Despite its preclinical success, the clinical development of M3541 was halted during a Phase I trial due to a non-optimal pharmacokinetic profile and a lack of doseresponse relationship.[4] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical trial results of M3541.

### **Discovery and Lead Optimization**

M3541 belongs to a novel chemical class of 1,3-dihydro-imidazo[4,5-c]quinolin-2-ones.[3] The initial discovery and lead optimization process that led to the identification of M3541 focused on developing a potent and highly selective inhibitor of ATM kinase. An abstract presented at the American Association for Cancer Research (AACR) Annual Meeting in 2018 mentioned the optimization of an initial hit and its structure-activity relationships (SAR) leading to the clinical candidate M3541. However, a detailed medicinal chemistry paper describing this process is not publicly available at the time of this writing. The development aimed to create a sub-nanomolar inhibitor with optimized pharmacological properties suitable for oral administration in combination with DNA damaging cancer therapies.[3]



### **Mechanism of Action**

**M3541** is a potent inhibitor of ATM kinase with an IC50 of 0.25 nM in cell-free assays.[1] ATM is a critical serine/threonine protein kinase that plays a central role in the DNA damage response (DDR) pathway.[2] Upon induction of DNA double-strand breaks (DSBs) by agents like ionizing radiation, ATM is activated and phosphorylates a cascade of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[2]

By competitively binding to the ATP-binding site of ATM, **M3541** inhibits its kinase activity.[1] This inhibition prevents the phosphorylation of key downstream targets, including CHK2, KAP1, and p53.[5] The abrogation of ATM signaling disrupts the G1 checkpoint, allowing cells with unrepaired DNA damage to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.[3]



Click to download full resolution via product page

**M3541** inhibits ATM kinase, a key regulator of the DNA damage response.



## Preclinical Development In Vitro Studies

**M3541** demonstrated high potency and selectivity for ATM kinase in biochemical assays. Its inhibitory activity was assessed against a panel of kinases, revealing a significant selectivity margin against closely related PIKK family members such as ATR, DNA-PK, and mTOR.[4]

Table 1: Kinase Selectivity of M3541

| Kinase                                                                                  | IC50 (nM) |
|-----------------------------------------------------------------------------------------|-----------|
| ATM                                                                                     | 0.25      |
| ATR                                                                                     | >10,000   |
| DNA-PK                                                                                  | 1,100     |
| mTOR                                                                                    | >10,000   |
| ΡΙ3Κα                                                                                   | >10,000   |
| РІЗКβ                                                                                   | >10,000   |
| РІЗКу                                                                                   | >10,000   |
| ΡΙ3Κδ                                                                                   | >10,000   |
| (Data sourced from Zimmermann et al., Mol<br>Cancer Ther, 2022, Supplementary Table S1) |           |

In cellular assays, **M3541** effectively inhibited the phosphorylation of ATM and its downstream substrates in various cancer cell lines, confirming its on-target activity.[5] Furthermore, **M3541** was shown to sensitize multiple tumor cell lines to ionizing radiation and topoisomerase inhibitors in vitro.[3]

### In Vivo Studies

Oral administration of **M3541** to nude mice bearing human tumor xenografts demonstrated its potential to enhance the efficacy of radiotherapy. In combination with a clinically relevant



fractionated radiation regimen, **M3541** led to strong anti-tumor activity and even complete tumor regression in some models.[3]

Table 2: In Vivo Efficacy of **M3541** in Combination with Radiotherapy (RT) in a FaDu Xenograft Model

| Treatment Group                                                                                | Mean Tumor Volume (mm³)<br>at Day 40 | Tumor Growth Inhibition (%) |
|------------------------------------------------------------------------------------------------|--------------------------------------|-----------------------------|
| Vehicle                                                                                        | 1250                                 | -                           |
| M3541 (50 mg/kg)                                                                               | 1100                                 | 12                          |
| RT (2 Gy x 5)                                                                                  | 600                                  | 52                          |
| M3541 (50 mg/kg) + RT (2 Gy x 5)                                                               | 150                                  | 88                          |
| (Data extrapolated from graphical representations in Zimmermann et al., Mol Cancer Ther, 2022) |                                      |                             |

These in vivo effects were correlated with the inhibition of ATM kinase activity and modulation of its downstream targets within the xenograft tissues.[3]

# Clinical Development Phase I Clinical Trial (NCT03225105)

A Phase I, open-label, multicenter, dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity of **M3541** in combination with fractionated palliative radiotherapy in patients with solid tumors. [4][6]

Table 3: Overview of the Phase I Clinical Trial of M3541



| Parameter                                                                              | Details                                                                            |
|----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Trial Identifier                                                                       | NCT03225105                                                                        |
| Phase                                                                                  | 1                                                                                  |
| Patient Population                                                                     | Patients with solid tumors eligible for palliative radiotherapy                    |
| Intervention                                                                           | M3541 (50, 100, 200, or 300 mg) administered orally on days of radiotherapy        |
| Radiotherapy                                                                           | 30 Gy in 10 fractions                                                              |
| Primary Objective                                                                      | To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) |
| Secondary Objectives                                                                   | Safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity     |
| (Information sourced from ClinicalTrials.gov and Waqar et al., Invest New Drugs, 2022) |                                                                                    |

### **Clinical Trial Results**

The study enrolled 15 patients across four dose cohorts.[4] Doses of **M3541** up to 300 mg per fraction day were generally well-tolerated.[4][6] One patient in the 200 mg cohort experienced dose-limiting toxicities (urinary tract infection and febrile neutropenia).[4][6]

Despite the manageable safety profile, the study was terminated early.[4][6] The primary reasons for discontinuation were a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship.[4][6] **M3541** plasma levels did not increase proportionally with the dose, and there was no observed relationship between the dose and changes in the phosphorylation of ATM.[4]

Table 4: Pharmacokinetic Parameters of **M3541** (Day 1)



| Dose                         | Cmax (ng/mL) | AUC0-24 (h*ng/mL) |
|------------------------------|--------------|-------------------|
| 50 mg                        | 113          | 1240              |
| 100 mg                       | 188          | 2530              |
| 200 mg                       | 163          | 2400              |
| 300 mg                       | 157          | 2260              |
| (Data sourced from Waqar et  |              |                   |
| al., Invest New Drugs, 2022, |              |                   |
| Table 3)                     |              |                   |

Three out of the 15 patients (20%) had a confirmed partial or complete response.[4][6] However, due to the PK and dose-response issues, the MTD and RP2D could not be established, and further clinical development of **M3541** was not pursued.[4][6]

## **Experimental Protocols**In Vitro Kinase Assays

The inhibitory activity of **M3541** against ATM and other kinases was determined using radiometric kinase assays. Recombinant human kinases were incubated with the substrate, [y-33P]ATP, and varying concentrations of **M3541**. The incorporation of 33P into the substrate was measured to determine the kinase activity and calculate the IC50 values.

### **Western Blotting**

Cancer cell lines were treated with **M3541** and/or ionizing radiation. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of ATM, CHK2, KAP1, and p53. HRP-conjugated secondary antibodies were used for detection via chemiluminescence.





Click to download full resolution via product page

A simplified workflow for Western blotting to analyze protein phosphorylation.

### In Vivo Xenograft Studies

Human cancer cells (e.g., FaDu) were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into treatment groups. **M3541** was administered orally, and tumors were irradiated using a small animal irradiator. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting).

### Conclusion

**M3541** is a potent and selective ATM kinase inhibitor that demonstrated significant preclinical efficacy in sensitizing cancer cells to radiation. Its development from a novel chemical scaffold highlighted a promising therapeutic strategy. However, the unfavorable pharmacokinetic properties and lack of a clear dose-response in the Phase I clinical trial led to the discontinuation of its development. The story of **M3541** serves as an important case study in drug development, emphasizing the critical need for optimal pharmacokinetic and pharmacodynamic profiles for clinical success, even for highly potent and selective compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]



- 6. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [M3541: A Technical Deep Dive into its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574649#discovery-and-development-history-of-m3541]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com